

A Comparative Analysis of SHMT Inhibitors: (+)-SHIN1 and its Successor, SHIN2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **(+)-SHIN1** and its successor compound, SHIN2, both potent dual inhibitors of serine hydroxymethyltransferase (SHMT) 1 and 2. This document summarizes their performance, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in cancer metabolism.

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides and other macromolecules required for cell proliferation. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a compelling target for anticancer therapies.[1][2]

(+)-SHIN1 was developed as a potent, folate-competitive, cell-permeable dual inhibitor of human SHMT1 and SHMT2.[3][4] While demonstrating significant in vitro efficacy, its utility in vivo was hampered by poor pharmacokinetic properties, including rapid clearance.[4] To address this limitation, SHIN2 was synthesized as a successor compound with an improved pharmacokinetic profile, enabling in vivo studies and demonstrating therapeutic potential, particularly in T-cell acute lymphoblastic leukemia (T-ALL).



Data Presentation

The following tables summarize the quantitative data for **(+)-SHIN1** and SHIN2, comparing their in vitro efficacy.

Table 1: In Vitro Enzymatic Inhibition

Compound	Target	IC50 (nM)
(+)-SHIN1	SHMT1	5
SHMT2	13	
SHIN2	SHMT1	Not explicitly found
SHMT2	Not explicitly found	

Table 2: Cell Proliferation Inhibition

Compound	Cell Line	IC50
(+)-SHIN1	HCT-116	870 nM
SHMT2 knockout HCT-116	~10 nM	
DLBCL cell lines	~5 μM	_
(+)-SHIN2	HCT-116	300 nM
Molt4 (T-ALL)	89 nM	

Table 3: In Vivo Performance



Compound	Key Feature	Finding
(+)-SHIN1	Pharmacokinetics	Unstable in liver microsome assays with a poor in vivo half-life, precluding use in animal models.
(+)-SHIN2	Pharmacokinetics	Improved pharmacokinetic properties suitable for in vivo studies.
In Vivo Efficacy	Demonstrates therapeutic activity in mouse primary T-ALL and synergizes with methotrexate.	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro SHMT Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against purified human SHMT1 and SHMT2.

Materials:

- Purified recombinant human SHMT1 and SHMT2
- L-serine
- Tetrahydrofolate (THF)
- NADP+
- 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)



- Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing assay buffer, MTHFD, NADP+, and THF in each well of a 96-well plate.
- Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 μ M) to the wells. Include a DMSO-only control.
- Initiate the reaction by adding purified SHMT enzyme to each well.
- Start the reaction by adding L-serine.
- Immediately monitor the increase in absorbance at 340 nm (due to the production of NADPH) at regular intervals for a set period (e.g., 15-30 minutes) using a spectrophotometer.
- Calculate the initial reaction rates from the linear portion of the absorbance curves.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of SHIN1 and SHIN2 on the proliferation of cancer cell lines.

Materials:

- Cancer cell line (e.g., HCT-116, Molt4)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader

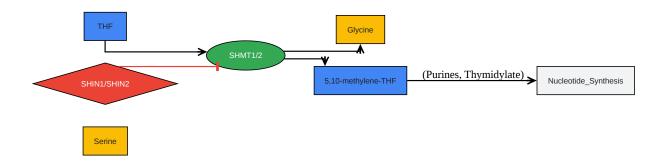
Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- The next day, treat the cells with a serial dilution of the test compounds. Include a DMSOonly control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values by plotting viability against the logarithm of the compound concentration.

Mandatory Visualization Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway, the target of **(+)-SHIN1** and SHIN2.





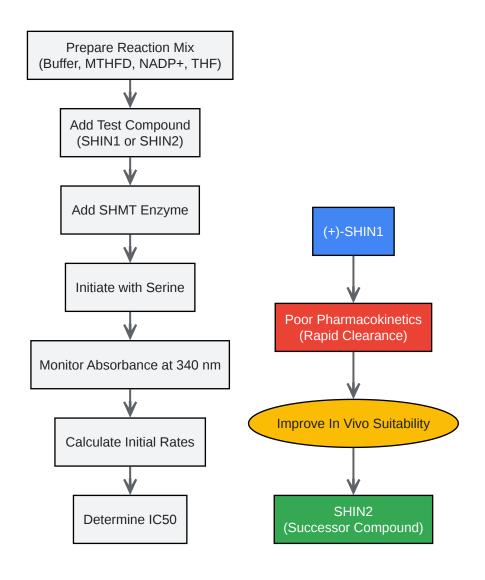
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Caption: Inhibition of SHMT1/2 by SHIN1/SHIN2 blocks nucleotide synthesis.

Experimental Workflow: In Vitro SHMT Inhibition Assay

This diagram outlines the workflow for determining the IC50 of SHMT inhibitors.





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